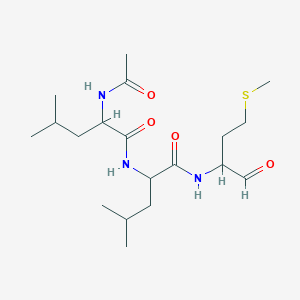
WP HI-PROPYL (C3) MEDIA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WP HI-PROPYL (C3) MEDIA: is a specialized chromatography media designed for high-performance liquid chromatography (HPLC). It is known for its unique surface chemistry that combines both hydrophobic and weak anionic exchange sites, providing unique selectivity and high purification performance across a wide range of biopharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: : WP HI-PROPYL (C3) MEDIA is synthesized by covalently bonding propyl groups to polyethylenimine (PEI) ligands on spherical polymethacrylate and silica beads. This process involves the use of ordered polymeric bonding, which ensures high stability over an extended pH range .
Industrial Production Methods: : The industrial production of this compound involves large-scale purification processes. The media is optimized for maximum capacity, high mass transfer, and relatively low backpressure. It is delivered in a non-hazardous, non-flammable storage solution to ensure safety and ease of handling .
Chemical Reactions Analysis
Types of Reactions: : WP HI-PROPYL (C3) MEDIA primarily undergoes hydrophobic interaction chromatography (HIC) reactions. It is designed to separate proteins and peptides based on their hydrophobicity .
Common Reagents and Conditions: : The media is used with buffers such as sodium phosphate and ammonium sulfate at specific pH levels to achieve optimal separation. For example, a typical buffer system might include 25 mM sodium phosphate in 1.7 M ammonium sulfate at pH 7 .
Major Products Formed: : The major products formed from these reactions include highly purified proteins and peptides, such as cytochrome C, myoglobin, lysozyme, and amylase .
Scientific Research Applications
WP HI-PROPYL (C3) MEDIA is widely used in various scientific research applications, including:
Mechanism of Action
WP HI-PROPYL (C3) MEDIA exerts its effects through a combination of hydrophobic and weak anionic exchange interactions. The propyl groups covalently linked to the PEI ligands provide hydrophobic sites, while the remaining free amino groups offer weak anion exchange sites. This unique surface chemistry enables the media to discriminate between molecules with similar hydrophobicities, resulting in improved separation performance and higher efficiency .
Comparison with Similar Compounds
Similar Compounds
C18 Media: Used for the purification of strongly hydrophobic proteins and peptides.
C4 Media: Employed for the purification of hydrophilic peptides and proteins.
Poly HI-PROPYL Media: Similar to WP HI-PROPYL (C3) MEDIA but optimized for different pH ranges and applications.
Uniqueness: : this compound stands out due to its mixed-mode functionality, which combines hydrophobic interaction with weak anionic exchange. This provides unique selectivity and higher purification performance compared to conventional HIC media .
Properties
CAS No. |
126850-10-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B1176581.png)



